2-fluoro-N,N-dimethylbenzamide
Description
2-Fluoro-N,N-dimethylbenzamide (CAS: —, molecular formula C₉H₁₀FNO) is a fluorinated benzamide derivative characterized by a fluorine substituent at the ortho position of the benzoyl ring and dimethylamino groups attached to the amide nitrogen. This compound has garnered attention in pharmaceutical chemistry due to its role as a precursor or intermediate in synthesizing bioactive molecules, such as selective glucocorticoid receptor modulators (e.g., BMS-776532) . Its structural features, including the electron-withdrawing fluorine atom and steric effects from the dimethyl groups, influence its reactivity, crystal packing, and intermolecular interactions .
Properties
IUPAC Name |
2-fluoro-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZAHTYEQSVVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403598 | |
| Record name | Benzamide, 2-fluoro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2586-34-7 | |
| Record name | Benzamide, 2-fluoro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including benzamide, 2-fluoro-N,N-dimethyl-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction of carboxylic acids with amines at high temperatures
Chemical Reactions Analysis
Types of Reactions: 2-fluoro-N,N-dimethylbenzamide, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
2-fluoro-N,N-dimethylbenzamide, has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of benzamide, 2-fluoro-N,N-dimethyl-, involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Fluorinated Benzamides with Varying Substituents
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) : Exhibits coplanar aromatic rings (interplanar angle: 0.5°) and a central amide group tilted by ~23° due to 1D amide–amide hydrogen bonds. The structure is stabilized by C–H⋯F/O interactions and C–F⋯C ring stacking .
- N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) : An isomer of Fo23 with distinct fluorine substitution patterns, leading to variations in hydrogen-bonding networks and molecular stacking .
- 2-Fluoro-N,N-diphenylbenzamide : Features optoelectronic properties influenced by π–π stacking and C–H⋯F interactions, as revealed by DFT studies .
Table 1: Structural Features of Fluorinated Benzamides
Isostructurality in Polymorphs
The polymorphic forms E1 and E2 of (E)-2-fluoro-N′-(3-phenyl)benzimidamide are isostructural with (E)-2-fluoro-N′-phenylbenzimidamide and (E)-2-fluoro-N′-(2-fluorophenyl)benzimidamide, respectively. These structures share 3D supramolecular similarities driven by N–H⋯F and N–H⋯π interactions, as confirmed by XPac analysis and energy vector models .
Pharmacological and Functional Properties
Biological Activity
2-Fluoro-N,N-dimethylbenzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C9H10FNO
- Molecular Weight : 169.18 g/mol
- CAS Number : 2586-34-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to exert its effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : The compound can bind to various receptors, influencing signal transduction pathways critical for cellular responses.
- Gene Expression Modulation : By interacting with transcription factors, it may upregulate or downregulate specific genes, affecting processes such as apoptosis and cell proliferation .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Anti-cancer Effects : Preliminary investigations suggest potential efficacy against various cancer cell lines, indicating its role in cancer therapy development.
- Antioxidant Activity : Molecular docking studies have highlighted its ability to scavenge free radicals, contributing to its antioxidant properties .
Case Studies and Experimental Data
- Anti-cancer Activity :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 10 µM and above.
- Table 1 summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 20.0 |
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Anti-inflammatory Effects :
- In a murine model of inflammation, treatment with the compound reduced paw edema significantly compared to the control group, suggesting its potential as an anti-inflammatory agent.
-
Molecular Docking Studies :
- Molecular docking analyses were performed to predict the binding affinity of this compound with various proteins implicated in cancer progression. The results are summarized in Table 2:
| Protein Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR | -7.5 | Hydrogen bonds with Thr790 |
| Bcl-2 | -8.0 | Hydrophobic interactions |
| COX-2 | -6.8 | Ionic interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
